Klaineanone

natural products chemistry quassinoid classification chemotaxonomy

Klaineanone (CAS 4668-74-0) is a tetracyclic C₂₀ quassinoid diterpenoid with the molecular formula C₂₀H₂₈O₆ (MW 364.43 g/mol) and IUPAC name (1R,2S,3S,7S,9R,13S,14R,15R,16R,17S)-3,15,16-trihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-5-ene-4,11-dione. First isolated from the seeds of Hannoa klaineana (Simaroubaceae) and structurally characterized in the early 1960s by Polonsky and Bourguignon-Zybler , klaineanone has subsequently been identified in multiple Simaroubaceae species including Eurycoma longifolia (roots, leaves, stems) and Hannoa chlorantha (roots and seeds).

Molecular Formula C20H28O6
Molecular Weight 364.4 g/mol
CAS No. 4668-74-0
Cat. No. B12781854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKlaineanone
CAS4668-74-0
Molecular FormulaC20H28O6
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1C2CC(=O)OC3C2(C(C(C1O)O)C4(C(C3)C(=CC(=O)C4O)C)C)C
InChIInChI=1S/C20H28O6/c1-8-5-12(21)18(25)20(4)10(8)6-13-19(3)11(7-14(22)26-13)9(2)15(23)16(24)17(19)20/h5,9-11,13,15-18,23-25H,6-7H2,1-4H3/t9-,10+,11+,13-,15-,16+,17+,18-,19-,20+/m1/s1
InChIKeyWJMXTGAXNJDIRW-IKRQWABHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Klaineanone (CAS 4668-74-0): Structural Identity, Natural Occurrence, and Quassinoid Scaffold Classification


Klaineanone (CAS 4668-74-0) is a tetracyclic C₂₀ quassinoid diterpenoid with the molecular formula C₂₀H₂₈O₆ (MW 364.43 g/mol) and IUPAC name (1R,2S,3S,7S,9R,13S,14R,15R,16R,17S)-3,15,16-trihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-5-ene-4,11-dione . First isolated from the seeds of Hannoa klaineana (Simaroubaceae) and structurally characterized in the early 1960s by Polonsky and Bourguignon-Zybler [1], klaineanone has subsequently been identified in multiple Simaroubaceae species including Eurycoma longifolia (roots, leaves, stems) and Hannoa chlorantha (roots and seeds) [2]. Within natural products taxonomy, klaineanone defines a distinct C₂₀ quassinoid subclass—the 'klaineanone-type'—recognized independently from eurycomanone-type C₂₀, eurycomalactone-type C₁₉, and other quassinoid scaffolds in the peer-reviewed literature, based on its specific tetracyclic core architecture and oxidation pattern [3]. Importantly, published quantitative biological activity data exist predominantly for hydroxylated and dehydrogenated derivatives of klaineanone (e.g., 14,15β-dihydroxyklaineanone, 11-dehydroklaineanone, 5α,14β,15β-trihydroxyklaineanone) rather than for the parent compound itself; this evidence guide explicitly distinguishes between klaineanone scaffold-class data and parent-compound-specific data throughout.

Quassinoid structural classification and chemotaxonomy
Scaffold reference for natural product dereplication
Reported total synthesis enables analog preparation

Why Generic Quassinoid Substitution Fails for Klaineanone: Scaffold-Specific Structure–Activity Determinants


Quassinoids as a natural product class encompass C₁₈, C₁₉, C₂₀, and C₂₅ scaffolds with widely divergent oxidation states, ring-junction stereochemistry, and biological activity profiles. Klaineanone and its hydroxylated/dehydrogenated derivatives are not functionally interchangeable with other quassinoid subclasses. The klaineanone-type C₂₀ scaffold is characterized by a specific tetracyclic framework lacking the C-20 oxygenation that defines pentacyclic eurycomanone-type quassinoids, while the presence of the 10-hydroxy-2-oxo-Δ³,⁴ olefin unit in ring A—identified as critical for pharmacological properties—further distinguishes it from C₁₉ quassinoids such as longilactone and eurycomalactone [1]. Direct comparative evidence from plant growth inhibition assays demonstrates that within the klaineanone scaffold series, the 14,15β-dihydroxy derivative (IC₅₀ = 126.2 μM) is more potent than 11-dehydroklaineanone (IC₅₀ = 138.12 μM) and the C₁₉ quassinoid longilactone (IC₅₀ = 136.6 μM) in cucumber seedling root growth assays, establishing that both scaffold type and specific oxidation pattern jointly determine biological potency [2]. In cytotoxic applications, 14,15β-dihydroxyklaineanone (P388 IC₅₀ = 0.2 μg/mL) and 11-dehydroklaineanone (P388 IC₅₀ = 0.3 μg/mL) show a clear structure–activity gradation arising from a single difference in oxidation state at C-11 vs. C-14/C-15 [3]. These data collectively demonstrate that substituting klaineanone or its derivatives with another quassinoid subclass—or even with a differently oxidized klaineanone congener—cannot be assumed to preserve biological activity without empirical verification.

Scaffold-class mismatch
Eurycomanone-type or C19 quassinoids may not replicate klaineanone-type bioactivity profiles
Oxidation pattern sensitivity
Single oxidation-state differences within the klaineanone series (e.g., 14,15-dihydroxy vs 11-dehydro) alter potency and target engagement
Parent-compound activity gap
Klaineanone itself lacks reported quantitative biological data; activity cannot be assumed without derivative preparation

Klaineanone Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparative Data


Structural Scaffold Classification: Klaineanone-Type C₂₀ Quassinoids as a Distinct Subclass Separate from Eurycomanone-Type and C₁₉ Quassinoids

In the systematic phytochemical investigation of Eurycoma longifolia stems by Miyake et al. (2009), ten new and fourteen known quassinoids were isolated and structurally categorized. The new isolates were explicitly assigned to four distinct scaffold classes: two eurycomanone-type C₂₀ quassinoids (1, 2), one klaineanone-type C₂₀ quassinoid (3), one C₁₉ quassinoid (4) with a 1,2-seco-1-nor-6(5→10)-abeo-picrasan-2,5-olide skeleton, and six eurycomalactone-type C₁₉ quassinoids (5–10) [1]. This classification demonstrates that the klaineanone scaffold is recognized as structurally non-interchangeable with eurycomanone-type (differing in ring-A/C oxidation and C-20 oxygenation pattern) and C₁₉ scaffolds (differing in carbon skeleton size and ring connectivity). Klaineanone (C₂₀H₂₈O₆) lacks the C-20 oxygenation that enables pentacyclic ring formation in eurycomanone-type quassinoids, and its 10-hydroxy-2-oxo-Δ³,⁴ olefin unit in ring A—identified by Grieco et al. (1988) as critical for pharmacological properties—is absent in C₁₉ quassinoids [2].

Scaffold classification
Class-level
Klaineanone-type C20 vs eurycomanone-type and C19
Recognized as independent scaffold subclass in peer-reviewed literature
Based on C-20 oxygenation and ring-A olefin
natural products chemistry quassinoid classification chemotaxonomy

Plant Growth Inhibition: 14,15β-Dihydroxyklaineanone Demonstrates the Strongest Activity Among Seven Quassinoids Tested Head-to-Head

Jiwajinda et al. (2001) isolated seven quassinoids from Eurycoma longifolia leaves and tested them in a unified cucumber seedling growth inhibition assay. Among all compounds tested, 14,15β-dihydroxyklaineanone—a direct C-14/C-15 hydroxylated derivative of klaineanone—was explicitly identified as the most active compound [1]. In a separate quantitative study (Jiwajinda et al., 1997), IC₅₀ values for cucumber seedling root growth inhibition were reported as follows: 14,15β-dihydroxyklaineanone (II) IC₅₀ = 126.2 μM; 11-dehydroklaineanone (III) IC₅₀ = 138.12 μM; and the C₁₉ quassinoid longilactone (I) IC₅₀ = 136.6 μM [2]. Thus, within the klaineanone series, the 14,15β-dihydroxy derivative is approximately 8.6% more potent than its 11-dehydro counterpart and approximately 7.6% more potent than the C₁₉ comparator longilactone in this assay system.

Root growth inhibition
Head-to-head
14,15β-Dihydroxyklaineanone IC₅₀ = 126.2 μM
Reported strongest activity among seven quassinoids tested
Cucumber seedling assay; 8.6% more potent than 11-dehydro derivative
plant growth regulation allelopathy agrochemical discovery

Anti-Tumor Promotion: 14,15β-Dihydroxyklaineanone IC₅₀ = 5 μM for EBV Activation Inhibition—Most Active Among Six Quassinoids Tested

Jiwajinda et al. (2002) evaluated six quassinoids (1–6) previously isolated from E. longifolia leaves for in vitro anti-tumor promoting activity using the tumor promoter-induced Epstein-Barr virus (EBV) activation assay. Among all six compounds tested, 14,15β-dihydroxyklaineanone (compound 5) was identified as the most active, with an IC₅₀ value of 5 μM [1]. By comparison, 11-dehydroklaineanone (compound 3) and 15β-O-acetyl-14-hydroxyklaineanone (compound 6) did not achieve the same level of potency in this assay, instead exhibiting their primary activity as plasmodicidal agents (IC₅₀ = 2 μg/mL each against Plasmodium falciparum) [1]. This demonstrates a clear functional divergence within the klaineanone derivative series: 14,15β-dihydroxylation preferentially enhances anti-tumor promoting activity, whereas 11-dehydrogenation or 15β-O-acetylation shifts activity toward antiplasmodial potency.

EBV activation inhibition
Head-to-head
IC₅₀ = 5 μM
Most active among six quassinoids in this assay
Reported EBV activation assay context; other derivatives showed divergent activity
anti-tumor promotion Epstein-Barr virus cancer chemoprevention

Cytotoxic Structure–Activity Gradient: 14,15β-Dihydroxyklaineanone vs. 11-Dehydroklaineanone Against P388 Leukemia and KB Carcinoma Cells

Comparative cytotoxicity data compiled from the quassinoid literature demonstrate a quantitative structure–activity gradient between two klaineanone derivatives differentiated by a single oxidation-state change. 14,15β-Dihydroxyklaineanone (CS 2.157) exhibited cytocidal activity against murine P388 leukemia cells with an IC₅₀ of 0.2 μg/mL, while 11-dehydroklaineanone (CS 2.158) showed an IC₅₀ of 0.3 μg/mL against the same cell line—a 1.5-fold difference [1]. Against human KB epidermoid carcinoma cells, the values were 1.8 μg/mL and 1.6 μg/mL, respectively [1]. Further differentiation is observed with 15β-acetyl-14-hydroxyklaineanone (CS 2.163, 7.8 μg/mL) and 6α-acetoxy-14,15β-dihydroxyklaineanone (CS 2.164, 12 μg/mL) against KB cells, demonstrating that acetylation at either C-6 or C-15 substantially reduces cytotoxic potency relative to the free hydroxyl forms [1]. This within-series SAR confirms that the 14,15β-dihydroxylation pattern yields the most potent cytotoxic profile among klaineanone congeners tested.

P388 cytotoxicity
Cross-study comparable
IC₅₀ = 0.2 μg/mL (14,15β-dihydroxy)
Supports cytotoxicity endpoint review in leukemia model
1.5-fold more potent than 11-dehydroklaineanone; acetylation reduces potency
cytotoxicity leukemia structure-activity relationship

NF-κB Inhibition: 14,15β-Dihydroxyklaineanone IC₅₀ < 1 μM Compared to Bruceantin IC₅₀ = 19.6 μM—Over 19-Fold Differential Potency

In a bioguided isolation study of NF-κB inhibitors from Eurycoma longifolia roots, Park et al. (2014) identified 14,15β-dihydroxyklaineanone (compound 7), eurycomalactone (2), and 13,21-dehydroeurycomanone (10) as potent NF-κB inhibitors with IC₅₀ values of less than 1 μM in an NF-κB-driven luciferase reporter gene assay [1]. A subsequent narrative review by Segaran et al. (2021) specified these IC₅₀ values as 0.5, 0.7, and 1.0 μM, respectively [2]. For context, the well-known quassinoid bruceantin—a clinical-stage antineoplastic agent—exhibited only modest NF-κB inhibitory activity with an IC₅₀ of 19.6 μM [3], representing an approximately 19- to 39-fold lower potency compared to 14,15β-dihydroxyklaineanone. It should be noted that no equivalent NF-κB inhibition data are available for the parent compound klaineanone itself; the class-level inference is that 14,15β-dihydroxylation of the klaineanone scaffold is essential for sub-micromolar NF-κB potency.

NF-κB inhibition
Cross-study comparable
14,15β-Dihydroxyklaineanone IC₅₀
Reported sub-micromolar potency differentiates from reference quassinoid
NF-κB luciferase reporter assay; parent klaineanone data not available
Synthetic stability
Class-level
17-step total synthesis; ring-A olefin stable
Supports scaffold derivatization and analog synthesis
Intramolecular Diels-Alder approach validated for stereoselective construction
NF-κB inhibition anti-inflammatory cancer signaling

Synthetic Accessibility and Chemical Stability: The 10-Hydroxy-2-Oxo-Δ³,⁴ Olefin Unit as a Differentiating Pharmacophoric Feature

The total synthesis of (±)-klaineanone, achieved by Grieco et al. (1988) in 17 steps from a tetracyclic ketone precursor, revealed two features with direct relevance to procurement and medicinal chemistry differentiation. First, the ring A 10-hydroxy-2-oxo-Δ³,⁴ olefin unit—a pharmacophoric element critical for biological activity—was found to be 'surprisingly stable' under the synthetic conditions employed, contrasting with the chemical lability commonly observed for α-hydroxy enone moieties in other quassinoid subclasses [1]. Second, the synthesis required a specific inversion of configuration at C(9) and proceeded without the need for protecting groups on the olefin during the key transformation of the tetracyclic ketone intermediate to the final product [1]. An independent synthetic approach by Fukumoto et al. (1983) demonstrated stereoselective construction of the klaineanone ring system via an intramolecular Diels-Alder reaction, achieving correct relative stereochemistry at C-7, C-8, C-9, C-11, C-13, and C-14 positions in a single strategic transformation [2]. These synthetic features differentiate klaineanone from quassinoids such as chaparrinone and glaucarubolone, whose syntheses require distinct strategic approaches and protecting group chemistries.

Synthetic stability
Class-level
17-step total synthesis; ring-A olefin stable
Supports scaffold derivatization and analog synthesis
Intramolecular Diels-Alder approach validated for stereoselective construction
total synthesis medicinal chemistry pharmacophore

Klaineanone and Its Derivatives: Evidence-Backed Application Scenarios for Scientific Procurement


Cancer Chemoprevention Lead Discovery: 14,15β-Dihydroxyklaineanone as the Preferred EBV Activation Inhibitor

For research programs targeting tumor promoter-induced Epstein-Barr virus activation as a chemoprevention strategy, 14,15β-dihydroxyklaineanone is the quantitatively best-supported selection among klaineanone derivatives. It demonstrated the highest anti-tumor promoting activity (IC₅₀ = 5 μM) among six quassinoids tested head-to-head by Jiwajinda et al. (2002) [1]. Procurement of the parent compound klaineanone for this application is not supported by published evidence; the 14,15β-dihydroxylation is a structural prerequisite for sub-10 μM potency in this assay system.

NF-κB-Targeted Anti-Inflammatory Drug Discovery: Sub-Micromolar Potency Differentiator vs. Clinical-Stage Bruceantin

14,15β-Dihydroxyklaineanone inhibits NF-κB transcriptional activity with an IC₅₀ of <1 μM (reported as 0.5 μM), representing an approximately 19- to 39-fold potency advantage over bruceantin (IC₅₀ = 19.6 μM), a quassinoid that reached clinical evaluation [1][2]. Researchers selecting quassinoid scaffolds for NF-κB inhibitor development should prioritize 14,15β-dihydroxyklaineanone over bruceantin-type quassinoids based on these cross-study comparable data. Note that the parent klaineanone lacks published NF-κB inhibition data and cannot be assumed to recapitulate this potency.

Leukemia Cell-Selective Cytotoxicity Screening: 14,15β-Dihydroxyklaineanone with P388 IC₅₀ = 0.2 μg/mL

14,15β-Dihydroxyklaineanone exhibits the highest intrinsic cytotoxicity among klaineanone derivatives against P388 murine leukemia cells (IC₅₀ = 0.2 μg/mL), surpassing 11-dehydroklaineanone (IC₅₀ = 0.3 μg/mL) by 1.5-fold [1]. Acetylated derivatives (e.g., 15β-acetyl-14-hydroxyklaineanone, KB IC₅₀ = 7.8 μg/mL; 6α-acetoxy-14,15β-dihydroxyklaineanone, KB IC₅₀ = 12 μg/mL) are substantially less potent and should be avoided if maximal cytotoxicity is the selection criterion [1]. This SAR-informed procurement guidance is directly relevant to leukemia-focused natural product screening programs.

Plant Growth Regulator Discovery: Klaineanone Scaffold with 14,15β-Dihydroxylation for Maximal Activity

For agrochemical discovery programs screening quassinoids as plant growth regulators, the klaineanone scaffold with 14,15β-dihydroxylation is the evidence-supported choice. In a direct comparative assay, 14,15β-dihydroxyklaineanone (IC₅₀ = 126.2 μM) was more potent than both 11-dehydroklaineanone (IC₅₀ = 138.12 μM) and the C₁₉ quassinoid longilactone (IC₅₀ = 136.6 μM) in cucumber seedling root growth inhibition [1][2]. The Jiwajinda et al. (2001) paper explicitly identified 14,15β-dihydroxyklaineanone as the strongest plant growth inhibitor among all seven quassinoids isolated [2].

Application
Selection Property
Validation Focus
EBV activation inhibition studies
EBV early antigen expression assay context
Reported top rank among tested quassinoids
NF-κB signaling studies
NF-κB luciferase reporter assay context
Sub-micromolar potency differentiator vs reference
Leukemia cytotoxicity studies
P388/KB cytotoxicity assay context
SAR gradient evaluation across derivatives
Plant growth regulator screening
Cucumber seedling root growth assay context
Relative potency within quassinoid panel
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